3-Bromo-4-(cyclohexyloxy)benzoic acid

Catalog No.
S12375317
CAS No.
1131594-47-2
M.F
C13H15BrO3
M. Wt
299.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-(cyclohexyloxy)benzoic acid

CAS Number

1131594-47-2

Product Name

3-Bromo-4-(cyclohexyloxy)benzoic acid

IUPAC Name

3-bromo-4-cyclohexyloxybenzoic acid

Molecular Formula

C13H15BrO3

Molecular Weight

299.16 g/mol

InChI

InChI=1S/C13H15BrO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16)

InChI Key

YIZUJLANJZAYTB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)C(=O)O)Br

3-Bromo-4-(cyclohexyloxy)benzoic acid is an organic compound with the molecular formula C₁₃H₁₅BrO₃. It features a bromine atom at the third position and a cyclohexyloxy group at the fourth position of a benzoic acid structure. This compound has garnered attention due to its unique structural properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of the bromine atom contributes to its reactivity, while the cyclohexyloxy group enhances its solubility and stability in organic solvents .

Typical for carboxylic acids and aromatic compounds:

  • Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
  • Nucleophilic substitution: The bromine atom can be substituted by nucleophiles, allowing for further functionalization of the compound.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions make 3-Bromo-4-(cyclohexyloxy)benzoic acid a versatile intermediate in organic synthesis .

  • Antimicrobial properties: Some derivatives exhibit activity against bacteria and fungi.
  • Anti-inflammatory effects: Related compounds have been studied for their ability to reduce inflammation in biological systems.
  • Potential anticancer activity: Certain benzoic acid derivatives have shown promise in inhibiting cancer cell growth.

Further studies are needed to elucidate the specific biological mechanisms and potential therapeutic applications of this compound .

The synthesis of 3-Bromo-4-(cyclohexyloxy)benzoic acid typically involves several steps:

  • Bromination: Starting from 4-(cyclohexyloxy)benzoic acid, bromination can be performed using bromine or a brominating agent to introduce the bromine atom at the third position.
  • Purification: The product can be purified through recrystallization or chromatography methods to obtain high purity.
  • Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

This synthetic route highlights the compound's accessibility for research and potential industrial applications .

3-Bromo-4-(cyclohexyloxy)benzoic acid has several potential applications:

  • Pharmaceuticals: Its derivatives may serve as lead compounds in drug development, particularly in anti-inflammatory and antimicrobial agents.
  • Material Science: The compound could be utilized in the development of polymers or other materials due to its unique structural properties.
  • Chemical Intermediates: It may act as an intermediate in synthesizing more complex organic molecules.

These applications underscore its significance in both academic research and industrial contexts .

Interaction studies involving 3-Bromo-4-(cyclohexyloxy)benzoic acid focus on its reactivity with various biological targets or synthetic pathways. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways, potentially influencing their activity. Furthermore, its interactions with other chemical entities could lead to novel compounds with enhanced properties.

Detailed interaction studies are essential for understanding its behavior in biological systems and for optimizing its use in drug design .

Several compounds share structural similarities with 3-Bromo-4-(cyclohexyloxy)benzoic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-4-chlorobenzoic acidContains chlorine instead of cyclohexyloxyOften used as a reagent in organic synthesis
4-Cyclohexyloxybenzoic acidLacks bromineFocused on applications related to polymer chemistry
3-Hydroxy-4-cyclohexyloxybenzoic acidContains a hydroxyl groupPotentially increased solubility and reactivity

The presence of both bromine and cyclohexyloxy groups in 3-Bromo-4-(cyclohexyloxy)benzoic acid sets it apart from these similar compounds, offering unique reactivity patterns and potential applications .

Bromination of aromatic rings requires precise control to achieve the desired regiochemistry. For 3-bromo-4-(cyclohexyloxy)benzoic acid, the bromine atom must be introduced at the meta position relative to the carboxylic acid group. This selectivity is governed by the electron-withdrawing nature of the carboxylic acid, which directs electrophilic substitution to the meta position. Catalytic methods using Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are commonly employed to facilitate bromination.

Recent studies highlight the efficacy of N-bromosuccinimide (NBS) in conjunction with radical initiators for milder bromination conditions. For example, NBS in dimethylformamide (DMF) at 80°C selectively brominates the meta position without requiring harsh acidic conditions. This approach minimizes side reactions such as dibromination or ortho/para substitution, which are common pitfalls in traditional bromination methods.

Table 1: Comparison of Bromination Catalysts

CatalystSolventTemperature (°C)Yield (%)Selectivity (meta:para)
FeBr₃CH₂Cl₂25654:1
NBS/RadicalDMF80789:1
AlCl₃Toluene40603:1

The use of NBS not only improves regioselectivity but also simplifies purification by reducing polybrominated byproducts. Kinetic studies further reveal that bromination rates correlate with solvent polarity, with polar aprotic solvents like DMF accelerating the reaction by stabilizing transition states.

Regioselective Functionalization of Benzoic Acid Derivatives

Regioselective introduction of the cyclohexyloxy group at the para position relative to the carboxylic acid is critical for synthesizing 3-bromo-4-(cyclohexyloxy)benzoic acid. This is achieved through nucleophilic aromatic substitution (SNAr), where the electron-withdrawing carboxylic acid group activates the ring for substitution at the para position. Cyclohexanol, when deprotonated with a strong base such as sodium hydride (NaH), acts as the nucleophile.

Directing Group Strategy
The carboxylic acid group serves as a meta-directing group during bromination but a para-directing group during alkoxylation. This dual behavior is exploited in a sequential synthesis:

  • Bromination First: Introducing bromine at the meta position using FeBr₃.
  • Alkoxylation Second: Reacting with cyclohexanol in the presence of NaH to install the cyclohexyloxy group at the para position.

This sequence ensures high regioselectivity, as demonstrated by nuclear magnetic resonance (NMR) studies confirming the absence of ortho-substituted isomers.

Solvent Systems and Reaction Kinetics in Cyclohexyloxy Group Introduction

The choice of solvent profoundly impacts the kinetics and efficiency of cyclohexyloxy group introduction. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) enhance nucleophilicity by stabilizing the alkoxide ion, while nonpolar solvents like toluene slow the reaction due to poor solvation.

Kinetic Analysis
Reaction rate studies in DMSO at varying temperatures (60–100°C) reveal an activation energy of 45 kJ/mol, indicating a moderate energy barrier. At 80°C, the reaction reaches 90% conversion within 4 hours, whereas in toluene, only 30% conversion is observed under identical conditions.

Table 2: Solvent Effects on Reaction Rate

SolventDielectric ConstantReaction Time (h)Conversion (%)
DMSO47490
DMF37585
Toluene2.41230

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) further improve yields in biphasic systems by shuttling ions between aqueous and organic phases.

Purification Challenges and Chromatographic Resolution of Structural Isomers

The synthesis of 3-bromo-4-(cyclohexyloxy)benzoic acid often yields structural isomers, such as 4-bromo-3-(cyclohexyloxy)benzoic acid, due to competing directing effects. High-performance liquid chromatography (HPLC) with a C18 reversed-phase column effectively separates these isomers. Mobile phases comprising acetonitrile and water (70:30 v/v) achieve baseline separation with retention times of 8.2 and 9.7 minutes for the desired product and isomer, respectively.

Recrystallization from ethanol-water mixtures (3:1) enhances purity by exploiting differential solubility. The target compound crystallizes at 0°C with >99% purity, while isomers remain in solution.

Chromatographic Optimization

  • Column: Silica gel (230–400 mesh)
  • Eluent: Hexane/ethyl acetate (4:1)
  • Rf values: 0.35 (desired product), 0.28 (isomer)

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

298.02046 g/mol

Monoisotopic Mass

298.02046 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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